Perospirone hydrochloride
Overview
Description
Perospirone hydrochloride is an atypical antipsychotic drug developed by a Japanese pharmaceutical company and launched in 2001. It exhibits potent serotonin 5-HT2 and dopamine D2 antagonist activity, which is characteristic of atypical antipsychotic drugs. Perospirone has been found to be effective in treating not only schizophrenia symptoms but also delirium and aggressive behavior associated with dementia due to its low potential to induce extrapyramidal disturbances . It has a unique receptor binding profile, with high affinities for 5-HT2, D2, and 5-HT1A receptors, and acts as a partial agonist at the 5-HT1A receptor . This profile contributes to its efficacy in various animal models for schizophrenia, negative symptoms, and mood disorders .
Synthesis Analysis
The synthesis of perospirone hydrochloride is not detailed in the provided papers. However, it was identified as a novel serotonin-dopamine antagonist (SDA)-type antipsychotic agent in 1987 by Sumitomo Pharmaceuticals . The pharmacological characteristics of perospirone suggest that it was designed to possess high affinities for both 5-HT2 and D2 receptors, which are implicated in the treatment of schizophrenia and related disorders .
Molecular Structure Analysis
Perospirone hydrochloride's molecular structure includes a benzisoxazole ring and a piperazine moiety, which are common structural features in many atypical antipsychotics. The presence of these structural components is likely related to its high affinity for 5-HT2 and D2 receptors . The specific molecular interactions with these receptors, however, are not discussed in the provided papers.
Chemical Reactions Analysis
The chemical reactions involving perospirone hydrochloride, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, there is a mention of a case where the addition of perospirone hydrochloride to a patient's treatment with risperidone led to new-onset diabetic ketoacidosis, indicating a potential pharmacological interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of perospirone hydrochloride, such as solubility, stability, and pharmacokinetics, are partially addressed. A liquid chromatography/electrospray mass spectrometry (LC-MS) method was developed for the determination of perospirone in human plasma, which indicates its stability under certain analytical conditions . The pharmacokinetic parameters of perospirone hydrochloride were elucidated after administering a single dose of 8mg to healthy Chinese volunteers, with a peak plasma concentration (Cmax) of 2.79±0.78ng/mL and an elimination half-life (t1/2) of 6.78±1.38 hours 10.
Relevant Case Studies
Several case studies are mentioned across the papers. Perospirone was effective in 86.8% of patients with delirium, and the effect appeared within several days . In the management of aggressive behavior associated with dementia, perospirone showed significant improvement in verbal outbursts and agitation scores . A case of new-onset diabetic ketoacidosis induced by perospirone hydrochloride in a patient treated with risperidone highlights the need for caution when prescribing this medication to patients with diabetic risk factors .
Scientific Research Applications
Pharmacological Properties and Action Mechanisms
Perospirone hydrochloride, identified as a novel atypical antipsychotic agent, demonstrates potent 5-HT2 and D2 receptor blocking activities. Its high affinity for 5-HT1A receptors, acting as a partial agonist, distinguishes it from other serotonin and dopamine antagonists like risperidone and olanzapine. This unique receptor affinity profile is implicated in its efficacy for both classical and negative symptom models of schizophrenia, as well as mood disorders. Furthermore, perospirone's serotonergic mechanisms contribute to its atypical properties, such as fewer extrapyramidal side effects and mood disturbance improvement (Ishibashi & Ohno, 2004).
Applications in Schizophrenia Treatment
Perospirone hydrochloride has shown clinical efficacy in the treatment of schizophrenia. Its effectiveness in controlling schizophrenia symptoms, including positive and negative symptoms, has been observed, highlighting its potential as a new and atypical antipsychotic drug with minimal adverse reactions (Yunha, 2013). Additionally, perospirone's efficacy in improving memory organization in schizophrenia patients has been noted, which may be attributed to its partial 5-HT1A agonist action (Araki et al., 2006).
Delirium Treatment
Perospirone has been effectively used in the treatment of delirium. Its properties as an atypical antipsychotic with potent serotonin and dopamine antagonist activity make it a suitable option for managing delirium symptoms without significant extrapyramidal disturbances (Takeuchi et al., 2007).
Management of Aggressive Behavior in Dementia
In the context of dementia, perospirone has been assessed for its efficacy in managing aggressive and agitated behavior. The study suggests that perospirone is effective and safe for improving these symptoms in elderly patients with dementia, demonstrating its utility beyond schizophrenia treatment (Sato et al., 2006).
Potential in Treating Obsessive-Compulsive Disorder (OCD)
The anti-OCD activity of perospirone, facilitated by its 5-HT1A-receptor agonistic property, has been highlighted in studies involving animal models. This suggests a potential application of perospirone in the clinical management of OCD (Matsushita et al., 2005).
Impact on Neurotransmitter Dynamics
Perospirone's influence on neurotransmitter contents in the cortex, particularly its impact on cognitive functions, has been a focus of research. Studies indicate that perospirone might promote cognition through alterations in dopamine and serotonin turnover and glycine contents in the cortex (Ojima et al., 2004).
Interaction with Other Drugs
Investigations into perospirone's pharmacokinetic interactions reveal its modulation by other substances. For example, the metabolism of perospirone can be significantly inhibited by the treatment with itraconazole, a specific inhibitor of CYP3A4, indicating important considerations for its use in combination with other drugs (Masui et al., 2006).
Safety And Hazards
Perospirone hydrochloride is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFAPMOZFYELI-GNXQHMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046449 | |
Record name | Perospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perospirone hydrochloride | |
CAS RN |
129273-38-7 | |
Record name | SM 9018 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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